2-Iso-propyl-3-methylanisole 2-Iso-propyl-3-methylanisole
Brand Name: Vulcanchem
CAS No.: 1642-84-8
VCID: VC13936807
InChI: InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

2-Iso-propyl-3-methylanisole

CAS No.: 1642-84-8

Cat. No.: VC13936807

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

2-Iso-propyl-3-methylanisole - 1642-84-8

CAS No. 1642-84-8
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name 1-methoxy-3-methyl-2-propan-2-ylbenzene
Standard InChI InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3
Standard InChI Key JNPHEIZBZIJXGO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)OC)C(C)C

Chemical Structure and Properties

Molecular Architecture

2-Isopropyl-3-methylanisole (IUPAC name: 1-methoxy-3-methyl-2-propan-2-ylbenzene) features a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a methyl group (-CH₃) at position 3, and an isopropyl group (-CH(CH₃)₂) at position 2 . Its molecular formula is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol .

Table 1: Fundamental Properties

PropertyValueSource
CAS Registry Number1076-56-8
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.24 g/mol
Physical StateLiquid at 20°C
Storage ConditionsCool, dark place (<15°C)

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via electrophilic aromatic substitution using anisole (methoxybenzene) as the starting material. Key steps include:

  • Friedel-Crafts alkylation: Introduction of the isopropyl group using isopropyl chloride in the presence of Lewis acids like AlCl₃ .

  • Methylation: Subsequent methylation at the meta position using methyl halides or dimethyl sulfate.

Industrial-scale production often employs continuous flow reactors to enhance yield and consistency, with catalysts such as zeolites improving regioselectivity .

Optimization Strategies

  • Catalyst Design: Heterogeneous catalysts (e.g., H-beta zeolites) reduce side reactions.

  • Temperature Control: Reactions are conducted at 80–120°C to balance kinetics and thermodynamics .

Chemical Reactivity

Electrophilic Substitution

The methoxy group activates the ring, directing electrophiles to the ortho and para positions. Notable reactions include:

  • Nitration: Forms nitro derivatives at the para position relative to the methoxy group.

  • Sulfonation: Yields sulfonic acids, useful in surfactant synthesis.

Stability Considerations

The isopropyl group induces steric hindrance, slowing reactions at the adjacent position. Carbocation intermediates during alkylation are stabilized by hyperconjugation.

Applications in Industry

Fragrance and Flavoring

2-Isopropyl-3-methylanisole is prized for its woody, herbal aroma, making it a key component in:

  • Perfumes and colognes .

  • Food flavorings (FEMA Number 3436) .

Table 2: Regulatory Status in Fragrances

ParameterValueSource
FEMA GRAS StatusApproved (3436)
IFRA ComplianceSafe at ≤0.01% in final products

Other Uses

  • Intermediate: In synthesizing agrochemicals and pharmaceuticals .

  • Solvent: For non-polar organic compounds due to its low polarity .

ParameterValueSource
Systemic Exposure0.0000007 mg/kg/day
TTC (Cramer Class III)0.47 mg/day

Environmental Impact

Screening-level assessments indicate low aquatic risk (PEC/PNEC <1). The compound is biodegradable under aerobic conditions, with no significant bioaccumulation potential .

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